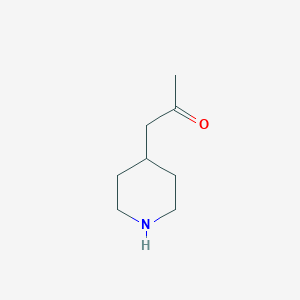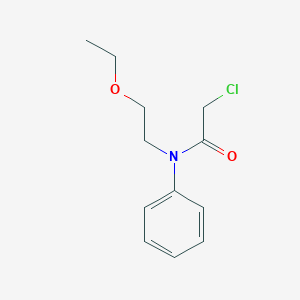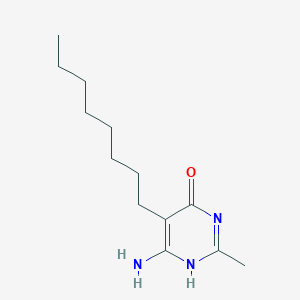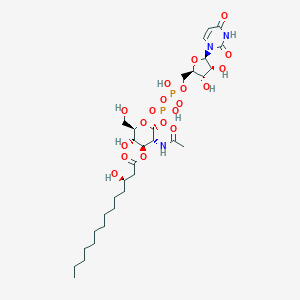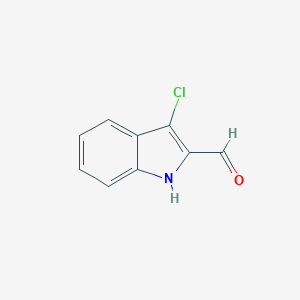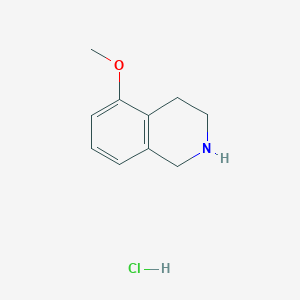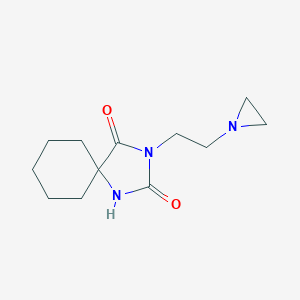
Spirohydantoin aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirohydantoin aziridine is a heterocyclic organic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has a unique spirocyclic structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of spirohydantoin aziridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Spirohydantoin aziridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell division in cancer cells. Additionally, it has been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. In animal studies, it has been shown to have low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of spirohydantoin aziridine is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Orientations Futures
There are several future directions for the study of spirohydantoin aziridine. One direction is the optimization of its activity against cancer cells, bacteria, and viruses. This could involve the synthesis of analogs with improved potency and selectivity. Another direction is the development of spirohydantoin aziridine-based drug delivery systems, such as nanoparticles or liposomes. Finally, the study of the mechanism of action of spirohydantoin aziridine could lead to the identification of new targets for drug development.
Méthodes De Synthèse
The synthesis of spirohydantoin aziridine can be achieved through a variety of methods. One common method involves the reaction of 2,4-dioxoimidazolidine with an appropriate aziridine. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of a hydantoin derivative with an aziridine in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
Spirohydantoin aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have activity against bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
Numéro CAS |
102234-07-1 |
|---|---|
Nom du produit |
Spirohydantoin aziridine |
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
3-[2-(aziridin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H19N3O2/c16-10-12(4-2-1-3-5-12)13-11(17)15(10)9-8-14-6-7-14/h1-9H2,(H,13,17) |
Clé InChI |
YXDMBBDFYLRLKK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
SMILES canonique |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
Autres numéros CAS |
102234-07-1 |
Synonymes |
SHAZ spirohydantoin aziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



